N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide
Description
N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
2694728-63-5 |
|---|---|
Molecular Formula |
C19H15F2N3O2 |
Molecular Weight |
355.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a suitable cyclizing agent under acidic conditions. Subsequent steps may include fluorination, cyclopropylation, and acylation reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to their less oxidized counterparts.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
When compared to other similar compounds, N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide stands out due to its unique structure and potential applications. Similar compounds include other quinazolinone derivatives, which may have different substituents or functional groups. These compounds can exhibit varying degrees of biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
